Cas no 2171873-33-7 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid)

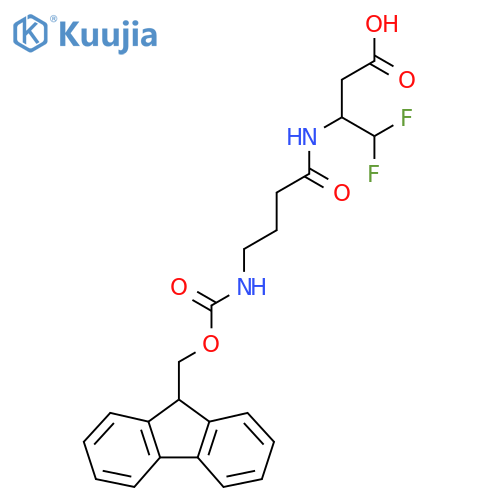

2171873-33-7 structure

商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid

- EN300-1563045

- 2171873-33-7

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid

-

- インチ: 1S/C23H24F2N2O5/c24-22(25)19(12-21(29)30)27-20(28)10-5-11-26-23(31)32-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,22H,5,10-13H2,(H,26,31)(H,27,28)(H,29,30)

- InChIKey: LMJVPDHRQSCXJH-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(=O)O)NC(CCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F

計算された属性

- せいみつぶんしりょう: 446.16532819g/mol

- どういたいしつりょう: 446.16532819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 11

- 複雑さ: 640

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1563045-0.25g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1563045-0.05g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1563045-50mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 50mg |

$827.0 | 2023-09-24 | ||

| Enamine | EN300-1563045-1000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 1000mg |

$986.0 | 2023-09-24 | ||

| Enamine | EN300-1563045-2500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 2500mg |

$1931.0 | 2023-09-24 | ||

| Enamine | EN300-1563045-10000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 10000mg |

$4236.0 | 2023-09-24 | ||

| Enamine | EN300-1563045-10.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1563045-5.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1563045-250mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 250mg |

$906.0 | 2023-09-24 | ||

| Enamine | EN300-1563045-5000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |

2171873-33-7 | 5000mg |

$2858.0 | 2023-09-24 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2171873-33-7 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量